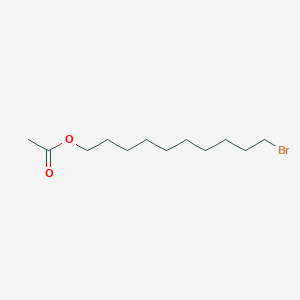
10-Bromodecyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromodecyl acetate is an organic compound with the molecular formula C12H23BrO2. It is a brominated ester, specifically an acetate ester of 10-bromodecanol. This compound is known for its use in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Bromodecyl acetate can be synthesized through the esterification of 10-bromodecanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, industrial production may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
10-Bromodecyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 10-hydroxydecyl acetate.
Reduction: The compound can be reduced to 10-decyloxy acetate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert this compound to corresponding carboxylic acids or aldehydes
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: 10-Hydroxydecyl acetate.
Reduction: 10-Decyloxy acetate.
Oxidation: 10-Bromodecanoic acid or 10-Bromodecanal
Scientific Research Applications
10-Bromodecyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, where its ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 10-Bromodecyl acetate involves its ability to undergo hydrolysis, releasing 10-bromodecanol and acetic acid. The bromine atom in the molecule can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s amphiphilic nature allows it to interact with lipid bilayers, making it useful in membrane biology studies .
Comparison with Similar Compounds
Similar Compounds
10-Bromo-1-decanol: Similar in structure but lacks the acetate ester group.
10-Bromodecanoic acid: Contains a carboxylic acid group instead of an ester.
10-Bromodecanal: Contains an aldehyde group instead of an ester .
Uniqueness
10-Bromodecyl acetate is unique due to its ester linkage, which allows it to undergo hydrolysis, releasing acetic acid and 10-bromodecanol. This property makes it particularly useful in applications where controlled release of these components is desired. Additionally, its amphiphilic nature distinguishes it from other similar compounds, making it valuable in studies involving lipid bilayers and membrane interactions .
Properties
IUPAC Name |
10-bromodecyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-12(14)15-11-9-7-5-3-2-4-6-8-10-13/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGDDZJBYDMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














